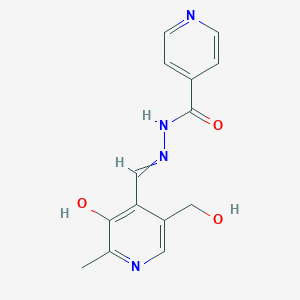

Pyridoxal isonicotinoyl hydrazone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H14N4O3 |

|---|---|

Molecular Weight |

286.29 g/mol |

IUPAC Name |

N-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]pyridine-4-carboxamide |

InChI |

InChI=1S/C14H14N4O3/c1-9-13(20)12(11(8-19)6-16-9)7-17-18-14(21)10-2-4-15-5-3-10/h2-7,19-20H,8H2,1H3,(H,18,21) |

InChI Key |

BQYIXOPJPLGCRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=NC=C2)CO |

Synonyms |

ferric pyridoxal isonicotinoyl hydrazone pyridoxal isonicotinoyl hydrazone |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pyridoxal Isonicotinoyl Hydrazone (PIH)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridoxal (B1214274) isonicotinoyl hydrazone (PIH) is a synthetic, cell-permeable aroylhydrazone iron chelator that has garnered significant interest for its therapeutic potential in a range of diseases, including cancer and neurological disorders. Its lipophilic nature allows for efficient passage through cellular membranes, a distinct advantage over the clinically used iron chelator deferoxamine (B1203445) (DFO). The primary mechanism of action of PIH revolves around its high affinity for iron, leading to the formation of a stable complex that prevents iron from participating in deleterious redox reactions. This iron sequestration has profound downstream effects on cellular processes, including the induction of apoptosis, cell cycle arrest, and the inhibition of ferroptosis. This technical guide provides a comprehensive overview of the core mechanisms of PIH, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism: Iron Chelation

PIH is a tridentate ligand that forms a stable complex with iron (Fe³⁺), effectively sequestering it from biological systems.[1] This chelation prevents iron from participating in the Fenton reaction, a major source of cytotoxic hydroxyl radicals.[1] The ability of PIH and its analogs to mobilize iron from cells and prevent iron uptake is a cornerstone of their biological activity.[2][3]

Quantitative Analysis of Iron Chelation

The efficacy of PIH in iron chelation has been quantified through various assays. The following table summarizes key quantitative data related to the iron chelation and antiproliferative activities of PIH and its analogs.

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| Pyridoxal Isonicotinoyl Hydrazone (PIH) | SK-N-MC (Neuroblastoma) | Cellular Proliferation | ID50 | 75 µM | [4] |

| Deferoxamine (DFO) | SK-N-MC (Neuroblastoma) | Cellular Proliferation | ID50 | 22 µM | [4] |

| PIH Analog (from 2-hydroxy-1-naphthylaldehyde) | SK-N-MC (Neuroblastoma) | Cellular Proliferation | ID50 | 1-7 µM | [4] |

| This compound (PIH) | PC12 (Pheochromocytoma) | Erastin-induced cell death | - | Prevents cell death | [5] |

| This compound (PIH) | In vitro | 2-deoxyribose degradation (Cu²⁺) | I50 | 6 µM | [6] |

| d-penicillamine | In vitro | 2-deoxyribose degradation (Cu²⁺) | I50 | 10 µM | [6] |

Antiproliferative and Cytotoxic Mechanisms

The depletion of intracellular iron by PIH has significant consequences for rapidly proliferating cells, such as cancer cells, which have a high iron requirement for DNA synthesis and metabolic activities. This iron deprivation leads to the inhibition of cell growth and the induction of cell death through apoptosis and cell cycle arrest.

Induction of Apoptosis

PIH and its analogs have been shown to induce apoptosis in various cancer cell lines. The proposed mechanism involves the mitochondrial (intrinsic) pathway of apoptosis. Iron deprivation can lead to mitochondrial dysfunction and the release of pro-apoptotic factors.

Caption: PIH-induced apoptosis signaling pathway.

Cell Cycle Arrest

Iron is an essential cofactor for ribonucleotide reductase, a key enzyme in DNA synthesis. By chelating iron, PIH inhibits the activity of this enzyme, leading to a depletion of deoxyribonucleotides and subsequent arrest of the cell cycle, primarily at the G1/S phase transition. Studies have shown that PIH treatment can lead to the upregulation of the cyclin-dependent kinase inhibitor p21 and downregulation of cyclin D1, key regulators of the G1 to S phase progression.[7][8][9]

Caption: Logical flow of PIH-induced cell cycle arrest.

Neuroprotective Mechanism: Inhibition of Ferroptosis

Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. In neurological conditions such as intracerebral hemorrhage, excess iron contributes to neuronal damage through ferroptosis. PIH has demonstrated neuroprotective effects by chelating this excess iron, thereby preventing the generation of lipid reactive oxygen species (ROS) and subsequent cell death.[5]

Caption: PIH-mediated inhibition of ferroptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PIH's mechanism of action.

Iron Chelation Assay (59Fe Uptake and Release)

This assay measures the ability of PIH to prevent the uptake of iron into cells and to mobilize iron from pre-loaded cells.

Materials:

-

Cells in culture (e.g., hepatocytes, neuroblastoma cells)

-

59Fe-transferrin (59Fe-Tf)

-

PIH solution

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

Scintillation counter

Protocol for 59Fe Uptake:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of PIH in culture medium for a specified time (e.g., 1-2 hours).

-

Add 59Fe-Tf to each well and incubate for a further period (e.g., 2-4 hours) at 37°C.

-

Wash the cells three times with ice-cold PBS to remove extracellular 59Fe-Tf.

-

Lyse the cells with a suitable lysis buffer.

-

Measure the radioactivity in the cell lysates using a gamma scintillation counter.

-

Calculate the percentage of 59Fe uptake relative to control cells (no PIH treatment).

Protocol for 59Fe Release:

-

Pre-label cells by incubating them with 59Fe-Tf for a specified time (e.g., 18 hours).

-

Wash the cells thoroughly with PBS to remove extracellular 59Fe.

-

Add fresh culture medium containing varying concentrations of PIH to the cells.

-

Incubate for a specified time (e.g., 2-4 hours) at 37°C.

-

Collect the culture medium and lyse the cells.

-

Measure the radioactivity in both the medium and the cell lysates.

-

Calculate the percentage of 59Fe released into the medium relative to the total initial intracellular 59Fe.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

-

Cells in culture

-

PIH solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well plate

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of PIH for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.[4][10][11][12][13]

Materials:

-

Cells in culture

-

PIH solution

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Treat cells with PIH for the desired time period.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Western Blot Analysis for Apoptosis and Cell Cycle Proteins

This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.

Materials:

-

Cells treated with PIH

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-p21, anti-cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the PIH-treated and control cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound exerts its multifaceted biological effects primarily through its potent iron-chelating activity. By depriving cells of this essential metal, PIH disrupts critical cellular processes, leading to antiproliferative and neuroprotective outcomes. The induction of apoptosis via the mitochondrial pathway, arrest of the cell cycle at the G1/S checkpoint, and the inhibition of ferroptotic cell death are key mechanisms underlying its therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of PIH and its analogs. Future research should focus on elucidating the complete signaling networks affected by PIH and on the development of second-generation analogs with improved efficacy and safety profiles for clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Iron chelation by this compound and analogues in hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of in vivo iron chelation by this compound and other imino derivatives of pyridoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Reciprocal regulation of p21 and Chk1 controls the cyclin D1-RB pathway to mediate senescence onset after G2 arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p21-activated kinase-1 signaling mediates cyclin D1 expression in mammary epithelial and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclin D1 cooperates with p21 to regulate TGFβ-mediated breast cancer cell migration and tumor local invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. corefacilities.iss.it [corefacilities.iss.it]

- 11. vet.cornell.edu [vet.cornell.edu]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. ucl.ac.uk [ucl.ac.uk]

An In-depth Technical Guide to the Synthesis and Characterization of Pyridoxal Isonicotinoyl Hydrazone (PIH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxal (B1214274) Isonicotinoyl Hydrazone (PIH) is a well-characterized tridentate iron chelator with significant potential in medicinal chemistry, particularly in the context of iron overload diseases and as an anti-proliferative agent. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of PIH. It includes a step-by-step experimental protocol for its synthesis, a summary of its key physicochemical properties, and an in-depth analysis of its spectroscopic characteristics, including ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis data. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, drug development, and pharmacology who are working with or interested in the therapeutic applications of PIH and related aroylhydrazone iron chelators.

Introduction

Pyridoxal Isonicotinoyl Hydrazone (PIH), also known by its CAS number 737-86-0, is a synthetic aroylhydrazone that has garnered considerable attention for its potent and selective iron (Fe³⁺) chelating properties.[1] Its ability to permeate cell membranes and mobilize intracellular iron makes it a compound of interest for treating conditions associated with iron overload, such as β-thalassemia.[2] Furthermore, due to the critical role of iron in cellular proliferation, PIH and its analogs have been investigated for their potential as anticancer agents.[1]

This guide presents a detailed methodology for the synthesis of PIH via the condensation reaction of pyridoxal hydrochloride and isonicotinoyl hydrazide. It further provides a thorough characterization of the synthesized compound using modern analytical techniques.

Synthesis of this compound

The synthesis of this compound is achieved through a condensation reaction between pyridoxal hydrochloride and isonicotinoyl hydrazide (also known as isoniazid). The aldehyde group of pyridoxal reacts with the terminal amine of the hydrazide to form a hydrazone linkage.

Experimental Protocol

Materials:

-

Pyridoxal hydrochloride

-

Isonicotinoyl hydrazide (Isoniazid)

-

Methanol (B129727) (reagent grade)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

-

Melting point apparatus

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve equimolar amounts of pyridoxal hydrochloride and isonicotinoyl hydrazide in a minimal amount of warm methanol. For example, dissolve 1.0 g of pyridoxal hydrochloride and the corresponding molar equivalent of isonicotinoyl hydrazide in approximately 20-30 mL of methanol.

-

Reaction: Stir the solution at room temperature for 30 minutes. The formation of a yellow precipitate should be observed.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-3 hours with continuous stirring.

-

Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature, and then cool it further in an ice bath to maximize precipitation.

-

Isolation of the Product: Collect the yellow crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) or in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol (B145695) or a methanol-water mixture.[3] Dissolve the crude product in a minimum amount of the hot solvent, and then allow it to cool slowly to form crystals.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₄N₄O₃ |

| Molecular Weight | 286.29 g/mol |

| Appearance | White to light orange to pale yellow-green powder/crystal |

| Melting Point | Decomposes at 261-262 °C |

| Solubility | Soluble in DMSO (up to 100 mM). |

| CAS Number | 737-86-0 |

Characterization Data

The structural integrity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of PIH provides characteristic signals for the protons in the molecule. The following table summarizes the expected chemical shifts for the key protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic protons (pyridine ring of isonicotinoyl) | 7.8 - 8.8 | m |

| Aromatic proton (pyridoxal ring) | ~8.0 | s |

| Azomethine proton (-CH=N-) | ~8.5 | s |

| Hydroxymethyl protons (-CH₂OH) | ~4.8 | s |

| Methyl protons (-CH₃) | ~2.5 | s |

| Hydroxyl proton (-OH) | Broad signal | s |

| Amide proton (-NH-) | Broad signal | s |

Note: The exact chemical shifts may vary depending on the solvent used.

The ¹³C NMR spectrum of PIH shows distinct signals for each carbon atom in a unique chemical environment.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl carbon (C=O) | ~165 |

| Azomethine carbon (-C=N-) | ~145 |

| Aromatic carbons (pyridoxal and isonicotinoyl rings) | 120 - 160 |

| Hydroxymethyl carbon (-CH₂OH) | ~60 |

| Methyl carbon (-CH₃) | ~20 |

Note: The exact chemical shifts may vary depending on the solvent used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of PIH displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | O-H and N-H stretching |

| ~3050 | Aromatic C-H stretching |

| ~1660 | C=O stretching (Amide I) |

| ~1600 | C=N stretching (Azomethine) |

| 1550 - 1400 | Aromatic C=C stretching |

| ~1280 | C-O stretching (Phenolic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of PIH in a suitable solvent like methanol or ethanol exhibits characteristic absorption maxima. The spectrum is sensitive to the pH of the solution.[4]

| Solvent | λₘₐₓ (nm) |

| Methanol | ~325, ~270 |

Note: The exact λₘₐₓ values and molar absorptivity can be influenced by the solvent and pH.

Mechanism of Action: Iron Chelation

This compound acts as a tridentate ligand, coordinating with Fe³⁺ through the phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen of the hydrazide moiety. This forms a stable complex, effectively sequestering iron and preventing it from participating in deleterious redox reactions.

Caption: Simplified diagram of the iron chelation mechanism by PIH.

Conclusion

This technical guide provides a comprehensive and detailed overview of the synthesis and characterization of this compound. The provided experimental protocol offers a reliable method for the preparation of high-purity PIH. The tabulated physicochemical and spectroscopic data serve as a valuable reference for the identification and quality control of the compound. This information is intended to support further research and development of PIH and its analogs as potential therapeutic agents.

References

The Iron Chelating Properties of Pyridoxal Isonicotinoyl Hydrazone (PIH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxal (B1214274) Isonicotinoyl Hydrazone (PIH) has emerged as a significant iron-chelating agent with considerable therapeutic potential. This technical guide provides a comprehensive overview of the core iron chelation properties of PIH, intended for researchers, scientists, and professionals in drug development. It delves into the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows.

Introduction to Iron Chelation and Pyridoxal Isonicotinoyl Hydrazone (PIH)

Iron is an essential element for numerous physiological processes, but its excess can be highly toxic due to its participation in the generation of reactive oxygen species (ROS) via the Fenton reaction. Iron overload disorders, such as β-thalassemia and hemochromatosis, necessitate the use of iron chelators to mitigate iron-induced organ damage. Deferoxamine (DFO), the conventional iron chelator, suffers from poor oral bioavailability and a short plasma half-life, necessitating parenteral administration.[1][2]

This compound (PIH) is a synthetic, orally active iron chelator that has been extensively studied as a promising alternative to DFO.[1][3][4] It is a lipophilic, tridentate chelating agent that can permeate cell membranes to access intracellular iron pools.[2][5] This guide explores the fundamental properties of PIH that make it an effective iron chelator.

Mechanism of Action of PIH

PIH is formed by the condensation of pyridoxal and isonicotinoyl hydrazide.[6] Its ability to chelate iron stems from its tridentate structure, allowing it to form a stable complex with Fe(III).[1] The resulting iron-PIH complex is redox-inactive, meaning it cannot participate in the Fenton reaction to produce harmful hydroxyl radicals.[1][7] This antioxidant property is a key aspect of its therapeutic potential.[3][7]

PIH has been shown to chelate iron from various intracellular sources, including ferritin and the labile iron pool.[8] It can also inhibit the uptake of transferrin-bound iron by cells.[8][9] Unlike DFO, which promotes both urinary and fecal iron excretion, PIH-induced iron excretion is primarily through the biliary route.[10][11]

Quantitative Data on PIH Iron Chelation

The efficacy of an iron chelator is determined by several quantitative parameters. The following tables summarize key data for PIH and its analogs, often in comparison to the standard chelator, Deferrioxamine (DFO).

| Compound | IC50 for Inhibition of Iron-Mediated 2-Deoxyribose Degradation (µM) | Reference |

| This compound (PIH) | ~20-30 | [12] |

| Desferrioxamine (DFO) | Comparable to PIH | [3] |

| Compound | Effect on ⁵⁹Fe Release from Prelabeled Macrophages, Reticulocytes, and Hepatocytes | Reference |

| This compound (PIH) | Effective in mobilizing ⁵⁹Fe | [13] |

| Pyridoxal Benzoyl Hydrazone | More potent than PIH and DFO in mobilizing ⁵⁹Fe from hepatocytes | [8][13] |

| Salicylaldehyde Isonicotinoyl Hydrazone (SIH) | Effective in mobilizing ⁵⁹Fe | [13] |

| 2-Hydroxy-1-naphthylaldehyde Isonicotinoyl Hydrazone (NIH) | Effective in mobilizing ⁵⁹Fe | [13] |

| Desferrioxamine (DFO) | Less effective than some PIH analogs in mobilizing ⁵⁹Fe from hepatocytes | [8] |

| Compound | Acute Toxicity (LD50) in Mice and Rats (Oral) | Reference |

| This compound (PIH) | 5 g/kg | [14] |

| Compound | Acute Toxicity (LD50) in Mice and Rats (Intraperitoneal) | Reference |

| This compound (PIH) | 1 g/kg | [14] |

Experimental Protocols

This section details methodologies for key experiments cited in the study of PIH's iron chelation properties.

Synthesis of this compound (PIH)

PIH and its analogs are synthesized through the condensation reaction of an aromatic aldehyde (e.g., pyridoxal) with an acid hydrazide (e.g., isonicotinic acid hydrazide).[13]

-

Materials: Pyridoxal hydrochloride, isonicotinic acid hydrazide, ethanol, sodium hydroxide.

-

Procedure:

-

Dissolve pyridoxal hydrochloride in ethanol.

-

Neutralize the solution with an equimolar amount of sodium hydroxide.

-

Add an equimolar amount of isonicotinic acid hydrazide dissolved in ethanol.

-

Reflux the mixture for a specified period.

-

Cool the reaction mixture to allow the hydrazone to crystallize.

-

Collect the product by filtration, wash with cold ethanol, and dry.

-

Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

-

In Vitro Iron Chelation Assay: Inhibition of Iron-Mediated 2-Deoxyribose Degradation

This assay assesses the antioxidant capacity of a chelator by measuring its ability to prevent the degradation of 2-deoxyribose by hydroxyl radicals generated from an iron-catalyzed Fenton reaction.[1]

-

Materials: 2-deoxyribose, ferric chloride (FeCl₃), ascorbate (B8700270), the chelator of interest (e.g., PIH), thiobarbituric acid (TBA), trichloroacetic acid (TCA).

-

Procedure:

-

Prepare a reaction mixture containing 2-deoxyribose, FeCl₃, and ascorbate in a suitable buffer.

-

Add varying concentrations of the chelator to the reaction mixture.

-

Incubate the mixture at 37°C for a defined period.

-

Stop the reaction by adding TCA and TBA reagent.

-

Heat the mixture to develop a pink chromogen.

-

Measure the absorbance at 532 nm.

-

Calculate the percentage inhibition of 2-deoxyribose degradation and determine the IC50 value.

-

Cellular Iron Uptake and Release Assays

These assays utilize radiolabeled iron (⁵⁹Fe) to quantify the effect of chelators on cellular iron transport.

-

Cellular Iron Uptake:

-

Culture cells (e.g., hepatocytes, macrophages) to confluence.

-

Prepare ⁵⁹Fe-labeled transferrin.

-

Incubate the cells with ⁵⁹Fe-transferrin in the presence or absence of the chelator for various time points.

-

Wash the cells extensively with ice-cold buffer to remove unbound radioactivity.

-

Lyse the cells and measure the intracellular radioactivity using a gamma counter.

-

-

Cellular Iron Release:

-

Pre-label cells with ⁵⁹Fe by incubating them with ⁵⁹Fe-transferrin.

-

Wash the cells to remove extracellular radioactivity.

-

Incubate the pre-labeled cells with fresh medium containing the chelator of interest.

-

At various time points, collect the supernatant and the cell lysate.

-

Measure the radioactivity in both fractions to determine the percentage of ⁵⁹Fe released from the cells.[13]

-

Quantification of Intracellular Iron

Several methods can be used to measure intracellular iron content.

-

Colorimetric Ferrozine-Based Assay: This is a rapid spectrophotometric method.[15]

-

Lyse the cells to release intracellular contents.

-

Add a reagent to release iron from its binding proteins.

-

Add a reducing agent to convert Fe(III) to Fe(II).

-

Add ferrozine, which forms a colored complex with Fe(II).

-

Measure the absorbance at a specific wavelength (e.g., 562 nm).[16][17]

-

Quantify the iron concentration by comparing the absorbance to a standard curve.

-

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive technique for elemental analysis.[18]

-

Harvest and wash the cells.

-

Digest the cells with concentrated nitric acid.

-

Analyze the digestate using ICP-MS to determine the total iron concentration.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to PIH's action.

Caption: Mechanism of PIH Iron Chelation.

Caption: Inhibition of Ferroptosis by PIH.

Caption: The Hepcidin-Ferroportin Regulatory Axis.

References

- 1. The iron chelator this compound (PIH) and its analogues prevent damage to 2-deoxyribose mediated by ferric iron plus ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Improves Neurological Recovery by Attenuating Ferroptosis and Inflammation in Cerebral Hemorrhagic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro antioxidant properties of the iron chelator this compound and some of its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: an effective iron-chelator after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 6. The Isoniazid Metabolites Hydrazine and this compound Modulate Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits iron-induced ascorbate oxidation and ascorbyl radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Iron chelation by this compound and analogues in hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. Mechanism of in vivo iron chelation by this compound and other imino derivatives of pyridoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cris.huji.ac.il [cris.huji.ac.il]

- 12. The iron chelator this compound (PIH) protects plasmid pUC-18 DNA against *OH-mediated strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of this compound and other hydrazones on iron release from macrophages, reticulocytes and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Toxicological study of this compound: acute and subchronic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 2.5. Ferrous Ion Chelating Assay [bio-protocol.org]

- 17. mdpi.com [mdpi.com]

- 18. Rapid Spectrophotometric Technique for Quantifying Iron in Cells Labeled with Superparamagnetic Iron Oxide Nanoparticles: Potential Translation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lipophilicity of Pyridoxal Isonicotinoyl Hydrazone and Its Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxal (B1214274) isonicotinoyl hydrazone (PIH) is a synthetic aroylhydrazone iron chelator that has garnered significant interest for its potential therapeutic applications, particularly in conditions of iron overload and oxidative stress-related diseases. A key determinant of its biological activity is its lipophilicity, which governs its ability to permeate cell membranes and access intracellular iron pools. This technical guide provides a comprehensive overview of the lipophilicity of PIH, its multifaceted effects on cellular processes, and detailed experimental protocols for its study.

Introduction

Iron is an essential element for numerous physiological processes, but its excess can be highly toxic due to its participation in the generation of reactive oxygen species (ROS) via the Fenton reaction. Iron chelators are compounds that can bind to iron, rendering it inactive and promoting its excretion. Pyridoxal isonicotinoyl hydrazone (PIH) has emerged as a promising lipophilic iron chelator, capable of crossing cellular and mitochondrial membranes to chelate intracellular iron. Its lipophilic nature is a critical feature that distinguishes it from many traditional iron chelators, such as desferrioxamine (DFO), which are hydrophilic and have limited cell permeability. This guide will delve into the quantitative aspects of PIH's lipophilicity and explore how this property dictates its biological effects.

Lipophilicity of this compound

Lipophilicity is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in a nonpolar solvent (like n-octanol) to its concentration in a polar solvent (like water) at equilibrium. The logarithm of this ratio is known as log P.

Quantitative Lipophilicity Data

While various calculated logP values for PIH exist, experimental determination provides a more accurate measure of its lipophilicity.

| Compound | Method | Log P Value | Reference |

| This compound (PIH) | Shake-Flask | ~2.8[1][2] | [1][2] |

| This compound (PIH) | Calculated | 1.13770[3] | [3] |

Note: The discrepancy between experimental and calculated values highlights the importance of experimental determination, as calculations may not fully account for the complex intramolecular interactions in molecules with multiple hydrophilic sites.[1][2]

Effects of this compound

The lipophilicity of PIH is intrinsically linked to its diverse biological effects, primarily stemming from its ability to chelate intracellular iron.

Iron Chelation and Mobilization

Due to its lipophilic character, PIH can readily cross cell membranes and access iron within various cellular compartments, including the cytosol and mitochondria. This allows it to effectively chelate iron from the labile iron pool, ferritin, and other iron-containing proteins. The resulting iron-PIH complex is then transported out of the cell. The efficacy of PIH and its analogs in mobilizing intracellular iron has been demonstrated in various cell types, including reticulocytes and K562 cells.[4]

Attenuation of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. By chelating intracellular iron, PIH can inhibit the Fenton reaction, a major source of hydroxyl radicals that initiate lipid peroxidation. This, in turn, prevents the execution of the ferroptotic cell death program. Studies have shown that PIH can protect cells from ferroptosis induced by agents like erastin. This protective effect is associated with the upregulation of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides, and the downregulation of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and lipid peroxidation.

Modulation of Heme Biosynthesis

PIH is a metabolite of the anti-tuberculosis drug isoniazid (B1672263) and can be formed by the condensation of isoniazid with pyridoxal. It has been shown to modulate heme biosynthesis by downregulating the expression of ferrochelatase (FECH), the final enzyme in the heme synthesis pathway.[5][6] This effect is attributed to the iron-chelating properties of PIH, as FECH expression is iron-dependent.[5]

Effects on Signaling Pathways

The ability of PIH to modulate intracellular iron levels and oxidative stress suggests its involvement in various signaling pathways.

-

Nrf2 Signaling Pathway: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant genes. As an iron chelator, PIH can indirectly influence Nrf2 activation by modulating cellular redox status. While the direct molecular mechanism of PIH on Nrf2 activation requires further elucidation, its ability to mitigate oxidative stress suggests a potential interplay with this protective pathway.[7][8][9][10][11]

-

MAPK and NF-κB Signaling Pathways: The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis. Iron and ROS are known to modulate these pathways. While direct studies on the effect of PIH on MAPK and NF-κB signaling are limited, its ability to chelate iron and reduce oxidative stress suggests a potential modulatory role. Further research is needed to delineate the specific interactions of PIH with these pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of PIH.

Synthesis of this compound

PIH can be synthesized by the condensation reaction of pyridoxal and isoniazid.[12]

Materials:

-

Pyridoxal hydrochloride

-

Isonicotinic acid hydrazide (Isoniazid)

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve pyridoxal hydrochloride in ethanol.

-

Add an equimolar amount of isonicotinic acid hydrazide to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated product (PIH) can be collected by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure PIH.

-

Confirm the structure and purity of the synthesized PIH using techniques such as NMR, mass spectrometry, and elemental analysis.

Determination of Lipophilicity (log P) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.[1]

Materials:

-

This compound (PIH)

-

n-Octanol (pre-saturated with water)

-

Water or buffer of desired pH (pre-saturated with n-octanol)

-

Separatory funnel

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Prepare a stock solution of PIH in either the aqueous or organic phase.

-

Add a known volume of the PIH solution to a separatory funnel.

-

Add an equal volume of the other phase (water or n-octanol) to the separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

-

Allow the two phases to separate completely.

-

Carefully collect both the aqueous and organic phases.

-

Determine the concentration of PIH in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration of PIH in the n-octanol phase to its concentration in the aqueous phase.

-

The log P is the base-10 logarithm of the partition coefficient.

Cellular Iron Mobilization Assay using ⁵⁹Fe

This assay measures the ability of PIH to mobilize iron from cells pre-loaded with radioactive iron (⁵⁹Fe).[4]

Materials:

-

K562 cells (or other suitable cell line)

-

⁵⁹FeCl₃

-

Transferrin

-

Cell culture medium (e.g., RPMI-1640)

-

This compound (PIH)

-

Gamma counter

Procedure:

-

Cell Loading with ⁵⁹Fe:

-

Prepare ⁵⁹Fe-transferrin by incubating ⁵⁹FeCl₃ with apotransferrin in a suitable buffer.

-

Incubate K562 cells with ⁵⁹Fe-transferrin in cell culture medium for a specified time (e.g., 2-4 hours at 37°C) to allow for iron uptake.

-

Wash the cells extensively with cold buffer to remove extracellular ⁵⁹Fe.

-

-

Iron Mobilization:

-

Resuspend the ⁵⁹Fe-loaded cells in fresh culture medium.

-

Add PIH at various concentrations to the cell suspension.

-

Incubate the cells for different time points (e.g., 0, 30, 60, 120 minutes) at 37°C.

-

-

Measurement of Iron Efflux:

-

At each time point, centrifuge the cell suspension to separate the cells (pellet) from the supernatant.

-

Measure the radioactivity in the supernatant and the cell pellet using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of ⁵⁹Fe released into the supernatant at each time point and PIH concentration. This represents the iron mobilized by PIH.

-

Assessment of Lipid Peroxidation (Malondialdehyde - MDA Assay)

The MDA assay, also known as the TBARS (Thiobarbituric Acid Reactive Substances) assay, is a common method to measure lipid peroxidation.[13]

Materials:

-

Cells or tissue homogenate treated with PIH and/or a ferroptosis inducer

-

Thiobarbituric acid (TBA) solution

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)

-

Spectrophotometer or fluorescence plate reader

Procedure:

-

Sample Preparation:

-

Lyse the treated cells or homogenize the tissue in a suitable buffer containing BHT.

-

-

TBA Reaction:

-

Add TCA to the sample to precipitate proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Add TBA solution to the supernatant.

-

Heat the mixture at 95°C for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a pink-colored adduct.

-

-

Measurement:

-

Cool the samples and measure the absorbance of the pink adduct at ~532 nm using a spectrophotometer or the fluorescence at an excitation/emission of ~530/550 nm.

-

-

Quantification:

-

Quantify the MDA concentration in the samples using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

-

Western Blot Analysis of GPX4 and COX-2

Western blotting is used to detect changes in the protein expression levels of GPX4 and COX-2 in response to PIH treatment.

Materials:

-

Cell lysates from treated cells

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies against GPX4 and COX-2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Loading control antibody (e.g., β-actin or GAPDH)

Procedure:

-

Protein Extraction and Quantification:

-

Lyse cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against GPX4 or COX-2 (e.g., at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

-

Visualization of Pathways and Workflows

Synthesis of this compound

Experimental Workflow for Assessing the Effect of PIH on Ferroptosis

Simplified Nrf2 Signaling Pathway and the Potential Influence of PIH

References

- 1. Iron chelators of the this compound class. Relationship of the lipophilicity of the apochelator to its ability to mobilize iron from reticulocytes in vitro: reappraisal of reported partition coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. This compound | CAS#:737-86-0 | Chemsrc [chemsrc.com]

- 4. Lipophilicity of analogs of this compound (PIH) determines the efflux of iron complexes and toxicity in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Isoniazid Metabolites Hydrazine and this compound Modulate Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Isoniazid Metabolites Hydrazine and this compound Modulate Heme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular mechanism of nrf2 activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of hydrazone and N-acylhydrazone derivatives of vitamin B6 and pyridine-4-carbaldehyde as potential drugs against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

In Vitro Antioxidant Activity of Pyridoxal Isonicotinoyl Hydrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxal (B1214274) isonicotinoyl hydrazone (PIH) is a synthetic compound that has garnered significant attention for its potent iron-chelating properties and consequent antioxidant activity. This technical guide provides an in-depth overview of the in vitro antioxidant capacity of PIH, focusing on its mechanism of action, quantitative efficacy in various antioxidant assays, and detailed experimental protocols. The primary antioxidant mechanism of PIH is its ability to bind with high affinity to transition metals, particularly iron, thereby inhibiting the formation of highly reactive hydroxyl radicals via the Fenton reaction. While exhibiting strong activity in assays related to metal chelation, its direct radical scavenging capabilities, as measured by standard assays like DPPH, appear to be limited. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug development and antioxidant research.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.

Pyridoxal isonicotinoyl hydrazone (PIH) is a well-characterized iron chelator that has been extensively studied for its potential therapeutic applications, particularly in conditions of iron overload.[1] Its ability to sequester iron and prevent it from participating in redox reactions forms the basis of its significant in vitro antioxidant activity. This guide will delve into the specifics of this activity, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and synthesis.

Mechanism of Antioxidant Activity

The predominant mechanism by which PIH exerts its antioxidant effect is through the chelation of transition metal ions, most notably iron (Fe³⁺) and copper (Cu²⁺).[2][3] Free iron in the biological system can participate in the Fenton reaction, a catalytic process that generates highly damaging hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂).

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

By forming a stable complex with iron, PIH effectively removes it from the catalytic cycle, thereby preventing the formation of hydroxyl radicals.[2] This targeted action makes PIH a potent inhibitor of metal-induced oxidative stress.

dot

Caption: PIH's antioxidant mechanism via iron chelation.

Quantitative Data on In Vitro Antioxidant Activity

The antioxidant activity of this compound (PIH) has been evaluated using various in vitro assays. The data is summarized in the tables below. It is important to note that while PIH shows strong activity in assays sensitive to metal chelation, its direct radical scavenging activity is less pronounced.

| Assay | Test System | IC₅₀ (µM) of PIH | Reference Compound | IC₅₀ (µM) of Ref. | Source |

| 2-Deoxyribose Degradation | 10 µM Cu(II) + 3 mM Ascorbate (B8700270) | 6 | d-penicillamine | 10 | [2] |

| 2-Deoxyribose Degradation | Fe(III)-EDTA/Ascorbate | ~95 | Desferrioxamine (DFO) | ~105 | [1] |

| 2-Keto-4-methylthiobutyric acid (KMB) | 20 µM Fe(III)-EDTA + 5 mM Ascorbate | 95 | Desferrioxamine (DFO) | 105 | [1] |

| Assay | Activity of Isonicotinoyl Hydrazones | Source |

| DPPH Radical Scavenging | Very weak or absent activity. | [4] |

| ABTS Radical Scavenging | Excellent antioxidant effectiveness. | [4] |

Note: Specific IC₅₀ values for PIH in standard DPPH, ABTS, superoxide, and hydroxyl radical scavenging assays are not consistently reported in the reviewed literature, which primarily focuses on its metal-chelating prowess.

Experimental Protocols

This section provides detailed methodologies for key in vitro antioxidant assays relevant to the evaluation of this compound and similar compounds.

Synthesis of this compound

The synthesis of PIH is a relatively straightforward condensation reaction.

dot

References

- 1. benchchem.com [benchchem.com]

- 2. This compound Improves Neurological Recovery by Attenuating Ferroptosis and Inflammation in Cerebral Hemorrhagic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits iron-induced ascorbate oxidation and ascorbyl radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Biological Activity of Pyridoxal Isonicotinoyl Hydrazone (PIH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxal Isonicotinoyl Hydrazone (PIH) is a synthetic compound that has garnered significant interest in the scientific community for its diverse biological activities. As a lipophilic, tridentate iron chelator, PIH was initially investigated for its potential in treating iron overload disorders.[1] However, subsequent research has unveiled a broader spectrum of pharmacological effects, including antioxidant, anticancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the biological activities of PIH, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Mechanism of Action: Iron Chelation

The primary and most well-characterized biological activity of this compound (PIH) is its ability to chelate iron.[1] PIH is a tridentate chelator, meaning that one molecule of PIH can bind to a single iron ion at three points, forming a stable complex. This high affinity for iron allows PIH to effectively sequester excess iron from biological systems.

The lipophilic nature of PIH facilitates its passage across cell membranes, enabling it to access intracellular iron pools.[1] This is a crucial advantage over some other iron chelators that are less membrane-permeable. Once inside the cell, PIH can chelate iron from various compartments, including the labile iron pool, ferritin, and transferrin. The resulting PIH-iron complex is then eliminated from the body.

The iron-chelating property of PIH is fundamental to many of its other biological effects. By reducing the concentration of free, redox-active iron, PIH can mitigate iron-induced oxidative stress and its downstream consequences.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activity of PIH.

Table 1: Toxicity Data

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 | Mouse | Oral | 5 g/kg | [2] |

| LD50 | Rat | Oral | 5 g/kg | [1][2] |

| LD50 | Mouse | Intraperitoneal | 1 g/kg | [2] |

| LD50 | Rat | Intraperitoneal | 1 g/kg | [2] |

Table 2: In Vitro Efficacy

| Activity | Assay | Cell Line / System | IC50 / Effective Concentration | Reference |

| Antioxidant | 2-Deoxyribose Degradation (Cu(II)-mediated) | - | IC50 = 6 µM | [3] |

| Iron Chelation | 59Fe Release from Reticulocytes | 59Fe-labeled reticulocytes | 38.6% release at 0.1 mmol/L |

Experimental Protocols

Iron Chelation Activity: Calcein-AM Assay

This protocol is used to assess the intracellular iron chelation capacity of PIH. The assay relies on the fluorescent probe calcein-AM, which is quenched by the presence of labile iron.

Materials:

-

Cells in culture (e.g., HeLa cells)

-

Calcein-AM (acetoxymethyl ester)

-

PIH

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

HEPES buffer

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Culture: Culture cells to the desired confluency in appropriate media.

-

Loading with Calcein-AM:

-

Prepare a loading buffer of PBS containing 1 mg/ml BSA and 20 mM HEPES, pH 7.3.

-

Add calcein-AM to the loading buffer to a final concentration of 0.15 µM.

-

Wash the cells with PBS and incubate with the calcein-AM loading buffer for 10 minutes at 37°C.[3]

-

-

Treatment with PIH:

-

Wash the cells to remove excess calcein-AM.

-

Add fresh culture medium containing various concentrations of PIH to the cells.

-

Incubate for the desired period (e.g., 1-4 hours).

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of calcein (B42510) at an excitation wavelength of ~488 nm and an emission wavelength of ~518 nm.[3]

-

An increase in fluorescence intensity in PIH-treated cells compared to untreated controls indicates iron chelation.

-

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol measures the ability of PIH to scavenge free radicals, using the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

PIH

-

DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)

-

Methanol or ethanol

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a series of dilutions of PIH in methanol or ethanol.

-

Reaction Mixture:

-

In a microplate well or cuvette, add a defined volume of the PIH solution.

-

Add an equal volume of the DPPH working solution.

-

Include a control with the solvent instead of the PIH solution.

-

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a set time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at ~517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability and proliferation, and is commonly used to determine the cytotoxic effects of compounds like PIH on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete culture medium

-

PIH

-

MTT solution (typically 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment:

-

Prepare serial dilutions of PIH in complete culture medium.

-

Remove the old medium from the wells and add the PIH-containing medium.

-

Include untreated control wells.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well (typically 10% of the total volume).

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of PIH that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Signaling Pathways and Biological Processes

Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Given its iron-chelating properties, PIH can modulate this pathway.

Caption: PIH inhibits ferroptosis by chelating labile iron, thereby preventing the Fenton reaction and subsequent lipid peroxidation.

Apoptosis

Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. Some studies suggest that PIH can induce apoptosis in cancer cells.

Caption: PIH can induce the intrinsic pathway of apoptosis through mitochondrial stress, leading to the activation of caspases.

Experimental Workflows

High-Throughput Screening for Iron Chelators

This workflow outlines a general process for identifying and characterizing novel iron chelators.

Caption: A typical high-throughput screening workflow for the discovery of novel iron chelators.

Conclusion

This compound is a multifaceted molecule with significant therapeutic potential. Its well-established iron-chelating ability forms the basis for its antioxidant, anticancer, and neuroprotective effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the pharmacological properties of PIH and its analogs. The visualization of its impact on key signaling pathways and experimental workflows aims to facilitate a deeper understanding of its mechanisms of action and to guide future research in the development of PIH-based therapeutics. As our understanding of the intricate roles of iron in health and disease continues to grow, the importance of effective and safe iron chelators like PIH will undoubtedly increase.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Pyridoxal Isonicotinoyl Hydrazone (PIH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxal (B1214274) isonicotinoyl hydrazone (PIH) is a well-characterized, cell-permeable aroyl hydrazone iron chelator with significant therapeutic potential.[1][2] Its ability to bind iron and other transition metals, coupled with its antioxidant properties, has made it a subject of extensive research for the treatment of iron overload diseases, neurodegenerative disorders, and cancer.[3][4][5] This technical guide provides a comprehensive overview of the chemical properties and structural features of PIH, including detailed tables of its physicochemical characteristics, experimental protocols for its synthesis and analysis, and visualizations of its mechanism of action.

Chemical Structure and Identification

PIH is synthesized through a Schiff base condensation reaction between pyridoxal, a form of vitamin B6, and isonicotinic acid hydrazide.[6] The resulting molecule features a tridentate chelating system that is crucial for its biological activity.

** IUPAC Name:** N'-[(E)-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methylidene]pyridine-4-carbohydrazide[7]

Synonyms: PIH, NSC 77674[8]

Chemical Structure:

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of PIH is presented in the tables below. This data is essential for its handling, formulation, and application in experimental settings.

Table 1: General and Physical Properties of PIH

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄N₄O₃ | [7][9] |

| Molecular Weight | 286.29 g/mol | [7][10] |

| Appearance | Solid | [7] |

| Purity | >99% | [1][7] |

| Density | 1.35 g/cm³ | [9] |

| LogP | 1.13770 | [9] |

Table 2: Solubility and Storage of PIH

| Solvent | Solubility | Reference |

| DMSO | up to 100 mM | [7][11] |

| DMF | 1 mg/mL | [8] |

| Ethanol | 0.5 mg/mL | [8] |

| In Vivo Formulation | 1 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [11] |

| Storage | ||

| Short-term | -20°C | [7] |

| Long-term | -20°C, desiccated, protected from light | [7] |

| Stability | Stable for ≥ 4 years under proper storage | [8] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the verification of the identity and purity of PIH.

Table 3: Spectroscopic Data for PIH

| Technique | Key Features | Reference |

| UV-Vis | Absorption bands are sensitive to pH. At high pH, base-catalyzed hydrolysis can be observed by a decrease in absorbance at 387 nm. | [12] |

| ¹H NMR | A reference spectrum is available for structural confirmation. | [13] |

| IR, MS | Spectral data is available for detailed structural elucidation. | [13] |

Chemical Properties and Reactivity

Iron Chelation

PIH is a highly effective tridentate iron chelator, capable of binding Fe³⁺.[9][14] This property is central to its biological effects, as it can mobilize iron from cells and prevent its uptake from transferrin.[2] The chelation process is believed to involve the phenolic hydroxyl group, the azomethine nitrogen, and the carbonyl oxygen of the hydrazone side chain. The resulting Fe(III)-PIH₂ complex is reportedly unable to catalyze the formation of oxyradicals.[15]

Caption: Mechanism of Iron Chelation and Antioxidant Activity of PIH.

Antioxidant Activity

PIH demonstrates significant in vitro antioxidant properties.[3] It can inhibit the formation of hydroxyl-like radicals mediated by Fe(III)-EDTA/ascorbate (B8700270).[3] This is achieved by chelating iron, thereby preventing it from participating in Fenton-like reactions that generate reactive oxygen species.[5][15] PIH also inhibits iron-induced ascorbate oxidation and the formation of the ascorbyl radical.[15] Furthermore, PIH can prevent copper-mediated in vitro free radical formation, suggesting its potential utility in conditions of copper overload like Wilson's disease.[6][16]

Stability

The stability of PIH is pH-dependent. A study on its water-soluble salt, PIH·2HCl, revealed that it is susceptible to hydrolytic decomposition in aqueous media, which involves the cleavage of the hydrazone bond.[17] The rate of hydrolysis is significantly accelerated at elevated temperatures.[17] The lowest rate of hydrolysis was observed in a phosphate (B84403) buffer at pH 7.0 and in the presence of pharmaceutical co-solvents like 30% PEG-300 and 10% Cremophor EL.[17] The solid form of PIH·2HCl is stable when exposed to UV light, as well as dry or wet heat for 33 hours.[17]

Experimental Protocols

Synthesis of this compound

The synthesis of PIH is achieved through a Schiff base condensation reaction.[6]

Principle: An equimolar reaction between pyridoxal and isonicotinic acid hydrazide in a suitable solvent, typically an alcohol, leads to the formation of the hydrazone bond and the PIH molecule.

Detailed Methodology:

-

Reactant Preparation: Dissolve equimolar amounts of pyridoxal hydrochloride and isonicotinic acid hydrazide in ethanol.

-

Reaction: Reflux the mixture for a specified period, typically several hours, to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography.

-

Product Precipitation: Upon cooling, the PIH product will precipitate out of the solution.

-

Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system to achieve high purity (>99%).

-

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, IR, and mass spectrometry to confirm its identity and purity. Elemental analysis can also be performed.

Caption: Experimental Workflow for PIH Synthesis.

In Vitro Antioxidant Activity Assay (Deoxyribose Degradation Assay)

This assay is used to assess the ability of PIH to prevent hydroxyl radical-mediated degradation of 2-deoxyribose.

Principle: Hydroxyl radicals, generated by a Fenton-like reaction (e.g., Cu(II) plus ascorbate), degrade 2-deoxyribose. The degradation products, upon heating with thiobarbituric acid (TBA) under acidic conditions, form a pink chromogen that can be quantified spectrophotometrically. An effective antioxidant like PIH will inhibit this degradation.

Detailed Methodology: [6]

-

Reaction Setup: In a reaction tube, add 20 mM phosphate buffer (pH 7.2), 5 mM 2-deoxyribose, and 10 µM Cu(II).

-

Inhibitor Addition: Add the desired concentration of PIH (e.g., a titration from 0 to 10 µM). Allow a pre-incubation period of approximately 15 minutes.

-

Reaction Initiation: Start the reaction by adding 3 mM ascorbate.

-

Reaction Termination: After a defined incubation time (e.g., 8 minutes at room temperature), stop the reaction by adding 0.5 mL of 4% (v/v) phosphoric acid followed by 0.5 mL of 1% TBA solution.

-

Color Development: Boil the mixture for 15 minutes.

-

Measurement: After cooling, measure the absorbance of the solution at 532 nm. A decrease in absorbance in the presence of PIH indicates its antioxidant activity.

Conclusion

This compound is a compound of significant interest due to its potent iron-chelating and antioxidant properties. Its well-defined chemical structure and physicochemical characteristics, as detailed in this guide, provide a solid foundation for its application in a wide range of research and drug development endeavors. The provided experimental protocols offer a starting point for the synthesis and evaluation of PIH and its analogues. Further research into the formulation and delivery of PIH will be crucial for translating its therapeutic potential into clinical applications.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 737-86-0 [chemicalbook.com]

- 3. In vitro antioxidant properties of the iron chelator this compound and some of its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound analogs induce apoptosis in hematopoietic cells due to their iron-chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Improves Neurological Recovery by Attenuating Ferroptosis and Inflammation in Cerebral Hemorrhagic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (PIH) prevents copper-mediated in vitro free radical formation - ProQuest [proquest.com]

- 7. This compound (PIH), hydrazone iron chelator (CAS 737-86-0) | Abcam [abcam.com]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound | CAS#:737-86-0 | Chemsrc [chemsrc.com]

- 10. This compound, (Z)- | C14H14N4O3 | CID 135448195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | TargetMol [targetmol.com]

- 12. This compound and analogues. Study of their stability in acidic, neutral and basic aqueous solutions by ultraviolet-visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound(737-86-0) 1H NMR spectrum [chemicalbook.com]

- 14. selleckchem.com [selleckchem.com]

- 15. This compound inhibits iron-induced ascorbate oxidation and ascorbyl radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound (PIH) prevents copper-mediated in vitro free radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. HPLC study on stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Interaction of Pyridoxal Isonicotinoyl Hydrazone with Iron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxal Isonicotinoyl Hydrazone (PIH) is a synthetic aroylhydrazone iron chelator that has garnered significant interest for its potential therapeutic applications, particularly in conditions of iron overload and as an anti-proliferative agent. Its high affinity and selectivity for iron, coupled with its ability to permeate cell membranes, make it a subject of extensive research. This technical guide provides an in-depth analysis of the molecular interactions between PIH and iron, detailing its coordination chemistry, the resulting biological activities, and the experimental methodologies used to characterize these interactions.

Introduction

Iron is an essential element for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. However, an excess of iron can be highly toxic, catalyzing the formation of reactive oxygen species (ROS) that lead to cellular damage. Iron chelators are compounds that can bind to iron, rendering it inactive and facilitating its excretion. This compound (PIH) has emerged as a promising iron chelator with high efficacy. This document serves as a comprehensive resource on the molecular intricacies of the PIH-iron interaction.

Coordination Chemistry of the PIH-Iron Complex

PIH acts as a tridentate ligand, coordinating with iron in a 2:1 (PIH:iron) stoichiometry to form a stable Fe(III)-PIH₂ complex. This chelation process is crucial for its biological activity, as the resulting complex prevents iron from participating in deleterious redox reactions.

Physicochemical Properties

The interaction between PIH and iron has been characterized by several key physicochemical parameters, highlighting the stability and redox properties of the resulting complex.

| Parameter | Value | Reference |

| Iron(III) Affinity Constant (logβ₂) | 37.0 | |

| Redox Potential (vs. NHE) at pH 7.4 | +130 mV | |

| Stoichiometry (PIH:Fe) | 2:1 |

Biological Activity and Mechanism of Action

The biological effects of PIH are intrinsically linked to its ability to chelate intracellular iron. By depriving cells of this essential metal, PIH can induce a range of cellular responses.

Iron Mobilization

PIH is highly effective at mobilizing iron from various cellular compartments. It can chelate iron from both parenchymal and reticuloendothelial stores. Unlike some other chelators, the PIH-iron complex is primarily excreted through the biliary route.

Anti-proliferative and Anti-cancer Activity

Cancer cells have a high requirement for iron to sustain their rapid proliferation and DNA synthesis. PIH and its analogs have demonstrated significant anti-proliferative effects against various cancer cell lines by inducing iron deprivation. This leads to cell cycle arrest and, in some cases, apoptosis.

Antioxidant Properties

By forming a stable complex with iron, PIH prevents the metal from participating in the Fenton reaction, a major source of cytotoxic hydroxyl radicals. This antioxidant activity protects cellular components, such as lipids and DNA, from oxidative damage.

Signaling Pathways Affected by PIH-Mediated Iron Chelation

The depletion of intracellular iron by PIH triggers specific signaling cascades that culminate in cell cycle arrest. A key pathway involves the regulation of the Retinoblastoma protein (pRb) and Cyclin D1.

PIH-induced iron depletion inhibits Cyclin D1 expression, leading to G1/S phase cell cycle arrest.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the PIH-iron interaction.

UV-Visible Spectrophotometry for PIH-Iron Complex Formation

This protocol is used to monitor the formation of the PIH-iron complex and determine its stoichiometry.

Materials:

-

This compound (PIH) solution

-

Ferric chloride (FeCl₃) solution

-

Buffer solution (e.g., HEPES or phosphate (B84403) buffer, pH 7.4)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of PIH in a suitable solvent (e.g., DMSO) and dilute it in the buffer solution to the desired concentration.

-

Prepare a stock solution of FeCl₃ in dilute HCl and dilute it in the buffer solution.

-

To a cuvette, add the PIH solution.

-

Record the baseline UV-Vis spectrum of the PIH solution.

-

Titrate the PIH solution with small aliquots of the FeCl₃ solution.

-

After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

-

Monitor the changes in absorbance at the wavelength corresponding to the PIH-iron complex.

-

Plot the absorbance change as a function of the molar ratio of iron to PIH to determine the stoichiometry of the complex.

Cyclic Voltammetry for Redox Potential Determination

This protocol is employed to determine the redox potential of the PIH-iron complex.

Materials:

-

PIH-Fe complex solution (prepared as in 5.1)

-

Supporting electrolyte (e.g., KCl)

-

Potentiostat

-

Three-electrode cell (working electrode, reference electrode, counter electrode)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Assemble the three-electrode cell with the PIH-Fe complex solution containing the supporting electrolyte.

-

Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen.

-

Connect the electrodes to the potentiostat.

-

Perform a cyclic voltammetry scan over a potential range that encompasses the expected redox potential of the Fe(III)/Fe(II) couple in the complex.

-

Record the resulting voltammogram.

-

The formal redox potential (E°') can be estimated as the midpoint of the anodic and cathodic peak potentials.

Cellular Iron Mobilization Assay (⁵⁹Fe Release)

This assay quantifies the ability of PIH to mobilize iron from cells.

Materials:

-

Cultured cells (e.g., hepatocytes, cancer cell lines)

-

⁵⁹Fe-labeled transferrin

-

Cell culture medium

-

PIH solution

-

Scintillation counter

Procedure:

-

Label the cells with ⁵⁹Fe by incubating them with ⁵⁹Fe-transferrin in the culture medium.

-

After the labeling period, wash the cells thoroughly to remove unincorporated ⁵⁹Fe.

-

Incubate the labeled cells with fresh medium containing various concentrations of PIH.

-

At different time points, collect aliquots of the culture medium.

-

Measure the radioactivity in the collected medium using a scintillation counter to determine the amount of ⁵⁹Fe released from the cells.

-

At the end of the experiment, lyse the cells and measure the remaining intracellular radioactivity.

-

Calculate the percentage of ⁵⁹Fe released for each PIH concentration and time point.

Experimental Workflows

Visualizing the experimental workflows can aid in understanding the logical sequence of steps in studying the PIH-iron interaction.

The Role of Pyridoxal Isonicotinoyl Hydrazone in the Inhibition of Ferroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various pathologies, including neurodegenerative diseases and ischemic injuries. Consequently, the identification of potent ferroptosis inhibitors is of significant therapeutic interest. Pyridoxal isonicotinoyl hydrazone (PIH) is a lipophilic iron-chelating agent that has demonstrated considerable promise as a ferroptosis inhibitor. This technical guide provides an in-depth overview of the core mechanisms by which PIH inhibits ferroptosis, supported by experimental evidence. It details the signaling pathways involved, presents available quantitative data in structured tables, and offers comprehensive methodologies for key experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development focused on therapies targeting ferroptosis.

Introduction to Ferroptosis and this compound (PIH)